
Bis(hydroxymethyl)phosphinic acid;pyridine
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Overview
Description
Bis(hydroxymethyl)phosphinic acid;pyridine is a compound that combines the properties of phosphinic acids and pyridine. Phosphinic acids are known for their role in various biological and chemical processes, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. This combination results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(hydroxymethyl)phosphinic acid;pyridine typically involves the reaction of corresponding aldehydes with aqueous hypophosphorous acid. This reaction can be carried out in the presence of a mineral acid, leading to the formation of bis(hydroxymethyl)phosphinic acids in moderate yields . Another method involves the use of bis(trimethylsilyl)phosphonite as a phosphorus nucleophile, reacting with heterocyclic imines, followed by methanolysis of the addition intermediates .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial applications, particularly the use of recombinant microbial whole cells for biocatalytic processes .
Chemical Reactions Analysis
Types of Reactions
Bis(hydroxymethyl)phosphinic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted pyridine compounds .
Scientific Research Applications
Bis(hydroxymethyl)phosphinic acid;pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteolytic enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of bis(hydroxymethyl)phosphinic acid;pyridine involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, interfering with the enzyme’s natural substrate binding . This interaction can alter the enzyme’s function and inhibit its activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hypophosphorous acid: A related compound with similar phosphorus chemistry.
Phosphonic acids: Compounds with a similar structure but different oxidation states.
Phosphine derivatives: Compounds that share the phosphorus atom but differ in their chemical properties.
Uniqueness
Bis(hydroxymethyl)phosphinic acid;pyridine is unique due to its combination of phosphinic acid and pyridine properties. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
94491-92-6 |
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Molecular Formula |
C7H12NO4P |
Molecular Weight |
205.15 g/mol |
IUPAC Name |
bis(hydroxymethyl)phosphinic acid;pyridine |
InChI |
InChI=1S/C5H5N.C2H7O4P/c1-2-4-6-5-3-1;3-1-7(5,6)2-4/h1-5H;3-4H,1-2H2,(H,5,6) |
InChI Key |
UGFGMFUVJOQNSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C(O)P(=O)(CO)O |
Origin of Product |
United States |
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